Methyl 3-{[1,1-dioxido-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino}benzoate
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Overview
Description
METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring system fused with an anilinocarbonyl group and a benzoate ester
Preparation Methods
The synthesis of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the anilinocarbonyl group and the benzoate ester. Common reagents used in these reactions include aniline, carbonyl compounds, and methyl benzoate. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
METHYL 3-{[2-(ANILINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]AMINO}BENZOATE can be compared with other benzothiophene derivatives, such as:
METHYL 2-{[({1-[3-(ANILINOCARBONYL)PHENYL]-1H-IMIDAZOL-2-YL}THIO)ACETYL]AMINO}BENZOATE: This compound has a similar structure but includes an imidazole ring, which may confer different chemical and biological properties.
METHYL 2-((ANILINOCARBONYL)AMINO)BENZOATE: This compound lacks the benzothiophene ring, making it less complex and potentially less versatile in its applications
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 3-[[1,1-dioxo-2-(phenylcarbamoyl)-1-benzothiophen-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O5S/c1-30-23(27)15-8-7-11-17(14-15)24-20-18-12-5-6-13-19(18)31(28,29)21(20)22(26)25-16-9-3-2-4-10-16/h2-14,24H,1H3,(H,25,26) |
InChI Key |
UJTNVUBCNHAHDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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